Isobutyl Octyl oxalate
Description
Isobutyl Octyl Oxalate (C14H26O4) is a diester derived from oxalic acid, featuring isobutyl (C4H9) and octyl (C8H17) ester groups. It is structurally characterized by two asymmetric alkyl chains, which influence its physicochemical properties, such as solubility, volatility, and lipophilicity.
Key properties likely include:
Properties
IUPAC Name |
2-O-(2-methylpropyl) 1-O-octyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-17-13(15)14(16)18-11-12(2)3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSIDEFNJCYUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl octyl oxalate can be synthesized through the esterification reaction between oxalic acid and isobutyl alcohol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction is as follows:
Oxalic acid+Isobutyl alcohol→Isobutyl octyl oxalate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up by using large reactors where oxalic acid and isobutyl alcohol are heated together in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Isobutyl octyl oxalate primarily undergoes hydrolysis reactions, where it reacts with water to form oxalic acid and isobutyl alcohol. This reaction can be catalyzed by either acids or bases .
Common Reagents and Conditions:
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, this compound is hydrolyzed to produce oxalic acid and isobutyl alcohol.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the sodium salt of oxalic acid and isobutyl alcohol.
Major Products:
Acidic Hydrolysis: Oxalic acid and isobutyl alcohol.
Basic Hydrolysis: Sodium oxalate and isobutyl alcohol.
Scientific Research Applications
Isobutyl octyl oxalate has various applications in scientific research and industry:
Mechanism of Action
The mechanism of action of isobutyl octyl oxalate involves its hydrolysis to release oxalic acid and isobutyl alcohol. The oxalic acid can then participate in various biochemical pathways, including the formation of oxalate salts, which can have biological effects . The ester bond in this compound is cleaved by nucleophilic attack from water molecules, facilitated by either acidic or basic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Volatility and Detection Thresholds
Isobutyl Octyl Oxalate’s volatility is expected to be lower than smaller esters like isobutyl acetate (C6H12O2), which has a vapor-phase detection threshold of 1.4 ppb in mice . Longer alkyl chains (e.g., octyl) reduce volatility, as seen in octyl acetate , which requires ~9-fold higher concentrations for detection compared to isobutyl acetate .
| Compound | Detection Threshold (ppb) | LogP | Molecular Weight (g/mol) |
|---|---|---|---|
| Isobutyl Acetate | 1.4 | ~1.8 | 116.16 |
| Octyl Acetate | ~12.6 | ~3.5 | 172.27 |
| This compound | Not tested | >4* | 258.36 |
*Estimated based on structural analogs .
2.2. Lipophilicity and Cell Permeation
Lipophilicity (LogP) critically impacts cellular uptake. Sodium oxalate (LogP = -1.76) is poorly absorbed due to its hydrophilicity, while methyl isobutyl ketone (LogP ~1.3) and Triton X-100 (LogP ~4.5) exhibit optimal-to-high permeation . This compound’s LogP (>4) suggests superior membrane penetration but may correlate with cytotoxicity, as seen in surfactants like cetylpyridinium bromide (LogP ~4.5), which caused >90% cell death at 0.2% w/v .
Biological Activity
Isobutyl octyl oxalate is an ester derived from oxalic acid, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ester functional group, which influences its reactivity and biological interactions. The compound can undergo hydrolysis, producing oxalic acid and isobutyl alcohol under acidic or basic conditions. This reaction is significant as it relates to the compound's biological effects.
Chemical Reactions:
- Acidic Hydrolysis:
- Basic Hydrolysis (Saponification):
Target of Action
This compound interacts with various enzymes and biochemical pathways, similar to other oxalates. It is known to influence nutrient availability and may play a role in the weathering of minerals and degradation processes involving lignocellulose complexes by fungi.
Biochemical Pathways
- Nutrient Cycling: Oxalic acid and its derivatives are involved in biogeochemical cycles that affect the bioavailability of nutrients.
- Cellular Effects: Research indicates that oxalates can induce mitochondrial dysfunction in macrophages, potentially leading to altered immune responses.
Antimicrobial Properties
Studies have indicated that esters like this compound exhibit antimicrobial properties. This activity is attributed to their ability to disrupt cellular membranes of pathogens, thereby inhibiting growth.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Research suggests that it may affect the nervous systems of certain insect species, leading to paralysis or death.
Study on Antimicrobial Activity
A study published in the Journal of Bacteriology explored the antimicrobial effects of various oxalates, including this compound. The results demonstrated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
Insecticidal Study
In another study focusing on insecticidal properties, this compound was tested against common agricultural pests. The findings indicated a significant reduction in pest populations when exposed to the compound, suggesting its utility in pest management strategies.
Pharmacokinetics and Toxicology
The pharmacokinetics of related compounds indicate that oxalates are absorbed through intestinal cells, influencing their systemic effects. However, high concentrations can lead to toxicity, particularly affecting renal function due to calcium oxalate crystallization.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing isobutyl octyl oxalate with high purity and yield?
- Methodological Answer : Optimize esterification between isobutyl alcohol and octyl oxalate using acid catalysis (e.g., sulfuric acid) under controlled temperature (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect ester bond formation. Purify via vacuum distillation or column chromatography, and confirm purity using gas chromatography-mass spectrometry (GC-MS) .
Q. How can researchers characterize the physicochemical properties of this compound systematically?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points, dynamic light scattering (DLS) for particle size analysis in solvent systems, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Compare results with computational predictions (e.g., density functional theory) to validate experimental data .
Q. What are the best practices for designing solubility studies of this compound in polar and nonpolar solvents?
- Methodological Answer : Employ a tiered approach: (1) Screen solubility in solvents like ethanol, hexane, and dimethyl sulfoxide (DMSO) using the shake-flask method at 25°C. (2) Quantify solubility via UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). (3) Analyze data using Hansen solubility parameters to predict compatibility with complex matrices .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR, FTIR) for this compound?
- Methodological Answer : Cross-validate findings with peer-reviewed databases (e.g., PubChem, Reaxys) and replicate experiments under standardized conditions. Investigate solvent effects, isotopic impurities, or instrumental calibration errors. Document deviations in supplementary materials with raw data for transparency .
Advanced Research Questions
Q. What strategies can mitigate thermal degradation of this compound during high-temperature applications?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Stabilize the compound using antioxidants (e.g., BHT) or encapsulation in cyclodextrins. Validate stability via accelerated aging studies and kinetic modeling (e.g., Arrhenius equation) .
Q. How can computational chemistry tools predict the reactivity of this compound in esterase-mediated hydrolysis?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the compound and esterase active sites. Validate predictions with in vitro enzymatic assays, measuring hydrolysis rates via HPLC. Compare results with structurally analogous esters (e.g., isobutyl acetate) to identify substituent effects .
Q. What experimental designs are suitable for analyzing synergistic/antagonistic interactions between this compound and co-formulants in multicomponent systems?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to vary ratios of oxalate and co-formulants (e.g., surfactants). Assess interactions via response surface methodology (RSM), measuring parameters like viscosity or phase stability. Use statistical tools (e.g., ANOVA) to isolate significant variables .
Q. How can researchers resolve contradictions in toxicity profiles of this compound across in vitro and in vivo studies?
- Methodological Answer : Re-evaluate test conditions (e.g., cell line viability assays vs. rodent models) for dose-response consistency. Perform meta-analyses of existing data, highlighting methodological limitations (e.g., solvent interference in cell cultures). Propose standardized OECD guidelines for future toxicity testing .
Methodological Considerations
- Data Validation : Cross-reference findings with multiple analytical techniques (e.g., GC-MS, NMR) to minimize instrumental bias .
- Reproducibility : Document experimental protocols in detail, including solvent grades, equipment calibration, and environmental controls (humidity/temperature) .
- Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to collate fragmented data on physicochemical or toxicological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
